molecular formula C6H5ClO2S B2817488 2-(4-Chlorothiophen-2-yl)acetic acid CAS No. 1263206-98-9

2-(4-Chlorothiophen-2-yl)acetic acid

Cat. No.: B2817488
CAS No.: 1263206-98-9
M. Wt: 176.61
InChI Key: XGJTZFJYUMDHJU-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position and an acetic acid moiety at the 2-position

Properties

IUPAC Name

2-(4-chlorothiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJTZFJYUMDHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263206-98-9
Record name 2-(4-chlorothiophen-2-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)acetic acid typically involves the chlorination of thiophene followed by carboxylation. One common method starts with the chlorination of thiophene to produce 4-chlorothiophene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding thiophene-2-acetic acid.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene-2-acetic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(4-Chlorothiophen-2-yl)acetic acid. For example, derivatives such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine have shown promising results in inhibiting inflammatory pathways, suggesting that similar structures may possess comparable activities. The synthesis of these derivatives often involves complex organic reactions that enhance their pharmacological profiles .

Herbicidal Activity

In agricultural science, compounds like this compound are being explored for their herbicidal properties. Similar compounds, such as 2,4-dichlorophenoxy acetic acid, have been extensively studied for their ability to act as plant growth regulators and herbicides. Research indicates that these compounds can effectively control weed growth while promoting desired plant development .

Case Study 1: Medicinal Applications

A case study investigating the anti-inflammatory effects of thiazole derivatives demonstrated that modifications to the thiophene moiety significantly enhance activity against inflammatory markers in vitro. The study utilized molecular docking techniques to predict interactions with key enzymes involved in inflammation, revealing that specific substitutions on the thiophene ring could optimize therapeutic efficacy .

Case Study 2: Agricultural Applications

Another study focused on the herbicidal potential of chlorinated phenoxyacetic acids, including those structurally similar to this compound. Field trials showed effective weed control with minimal phytotoxicity to crops. This research supports the development of new herbicides that leverage the unique chemical properties of chlorinated aromatic compounds .

Comparative Data Table

Compound Application Key Findings
This compoundAnti-inflammatoryPotential inhibition of inflammatory pathways
4-(4-Chlorothiophen-2-yl)thiazol-2-amineAnti-inflammatoryEnhanced activity against inflammatory markers
2,4-Dichlorophenoxy acetic acidHerbicideEffective weed control with low crop toxicity

Mechanism of Action

The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloro and acetic acid groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-acetic acid: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    4-Bromo-thiophen-2-YL)-acetic acid: Similar structure but with a bromo group instead of a chloro group, leading to variations in chemical properties and applications.

    2-Chloro-thiophen-3-YL)-acetic acid:

Uniqueness

2-(4-Chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chloro and acetic acid groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(4-Chlorothiophen-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom and an acetic acid moiety. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Studies suggest that it may reduce inflammatory markers in various models .
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.
  • Anticancer Potential : Similar compounds have demonstrated anticancer effects through mechanisms such as the inhibition of specific signaling pathways involved in tumor growth and metastasis. This raises the potential for this compound to be developed into a therapeutic agent against certain cancers .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in inflammatory processes. For instance, its potential anti-inflammatory effects may stem from the inhibition of COX-2, leading to decreased prostaglandin synthesis, which is pivotal in mediating inflammation.

Research Findings and Case Studies

Several studies have explored the pharmacological profiles of thiophene derivatives, including this compound. Notable findings include:

  • Inhibition of Inflammatory Pathways : A study demonstrated that derivatives similar to this compound could inhibit mPGES-1, an enzyme implicated in inflammation and cancer progression. This suggests a broader application in managing inflammatory diseases.
  • Cell Viability Assays : In vitro assays using human cell lines have indicated that while certain concentrations of related compounds exhibit minimal cytotoxicity, they effectively modulate inflammatory responses and cell viability under stress conditions .
  • Comparative Analysis : Table 1 summarizes the comparative IC50 values of various compounds related to their inhibitory effects on COX enzymes.
Compound NameIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Indomethacin0.5COX-1/COX-2
Zileuton115-Lipoxygenase

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